molecular formula C4H4N2S2 B1395450 Thiazole-5-carbothioamide CAS No. 409110-07-2

Thiazole-5-carbothioamide

Cat. No.: B1395450
CAS No.: 409110-07-2
M. Wt: 144.2 g/mol
InChI Key: VMOSVQVYQHMPDD-UHFFFAOYSA-N
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Description

Thiazole-5-carbothioamide is a compound with the molecular weight of 144.22 . It is a yellow solid and is used in laboratory chemicals .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, one method involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . Another method involves the reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .


Physical and Chemical Properties Analysis

This compound is a yellow solid with a molecular weight of 144.22 . It should be stored at 0-8°C .

Scientific Research Applications

Antimicrobial Activity

Thiazole-5-carbothioamide derivatives have been investigated for their antimicrobial properties. A study by Borde et al. (2018) focused on synthesizing bis-thiazole derivatives which exhibited mild to moderate antimicrobial activity against various bacteria like Escherichia coli and Staphylococcus aureus (Borde et al., 2018).

Anticancer Properties

Several studies have explored the anticancer potential of this compound derivatives. Aljohani et al. (2022) synthesized novel thiadiazole-thiazole hybrids showing promising anticancer activity against liver cancer cell lines (Aljohani et al., 2022). Another study by Al-Hussain (2020) synthesized novel bi-thiazoles with significant anticancer activity against human hepatocellular carcinoma (Al-Hussain, 2020).

Molecular Synthesis and Characterization

Sanad and Mekky (2020) focused on efficient synthesis and characterization of novel bis(chromenes) and bis(benzo[f]chromenes) linked to thiazole units. Their study highlights the versatility of this compound in synthesizing complex molecular structures (Sanad & Mekky, 2020).

Enzyme Inhibition

Research by Channar et al. (2020) demonstrated the urease inhibition activity of hydrazine clubbed 1,3-thiazoles synthesized from hydrazine-1-carbothioamides. This indicates potential applications in addressing urease-related disorders (Channar et al., 2020).

Anti-Cancer Drug Synthesis

Gomha et al. (2017) synthesized novel thiazole derivatives as potential cytotoxic agents, highlighting the role of this compound in developing anti-cancer drugs (Gomha et al., 2017).

Antioxidant Properties

Fadda et al. (2019) utilized this compound derivatives as antioxidant additives for lubricating oil, indicating its potential in industrial applications (Fadda et al., 2019).

Antimicrobial and Anticancer Evaluations

Shaaban et al. (2020) focused on synthesizing thiazoles incorporated with the phenylsulfonyl group, demonstrating both antimicrobial and anticancer activities (Shaaban et al., 2020).

Mechanism of Action

Target of Action

Thiazole-5-carbothioamide primarily targets the epidermal growth factor receptor tyrosine kinase domain (EGFR TK) protein . EGFR TK is a crucial protein involved in cell signaling pathways that regulate cell growth, survival, and differentiation. Inhibition of EGFR TK can lead to the suppression of these pathways, potentially halting the growth of cancer cells .

Mode of Action

This compound interacts with its target, EGFR TK, by binding to the protein’s active site . This binding inhibits the protein’s activity, leading to a disruption in the signaling pathways it regulates. The compound’s mode of action is primarily inhibitory, resulting in the suppression of EGFR TK’s role in promoting cell growth and survival .

Biochemical Pathways

Upon binding to EGFR TK, this compound affects several biochemical pathways. The most significant of these is the EGFR signaling pathway , which plays a crucial role in regulating cell growth and survival . By inhibiting EGFR TK, the compound disrupts this pathway, potentially leading to a halt in the growth of cancer cells .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have favorable adme characteristics

Result of Action

The primary result of this compound’s action is the inhibition of EGFR TK, leading to a disruption in the EGFR signaling pathway . This disruption can potentially halt the growth of cancer cells, making this compound a promising candidate for anticancer therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy . Additionally, the compound’s stability can be influenced by factors such as temperature and pH

Safety and Hazards

As a laboratory chemical, Thiazole-5-carbothioamide should not be used in food, drug, pesticide or biocidal product use . It is recommended to wash face, hands and any exposed skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Thiazole-5-carbothioamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the epidermal growth factor receptor tyrosine kinase domain (EGFR TK) protein. This interaction inhibits the activity of EGFR TK, which is involved in cell proliferation and survival pathways . Additionally, this compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, metabolism, and survival . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, such as the colon carcinoma cell line (HCT-116), liver carcinoma cell line (HepG2), and breast carcinoma cell line (MDA-MB-231), this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . The compound influences cell signaling pathways, including the inhibition of the epidermal growth factor receptor tyrosine kinase domain and modulation of the PI3K/Akt/mTOR pathway, resulting in apoptosis and cell cycle arrest . Furthermore, this compound affects gene expression by downregulating genes involved in cell survival and upregulating pro-apoptotic genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to the epidermal growth factor receptor tyrosine kinase domain, inhibiting its activity and preventing downstream signaling that promotes cell proliferation and survival . Additionally, this compound interacts with the PI3K/Akt/mTOR signaling pathway, inhibiting the activity of these enzymes and leading to reduced cell growth and increased apoptosis . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell survival, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Degradation of the compound can lead to reduced efficacy and altered cellular responses. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These interactions can lead to changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular processes . The localization of the compound within these subcellular compartments is essential for its interaction with target biomolecules and the subsequent modulation of cellular functions.

Properties

IUPAC Name

1,3-thiazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOSVQVYQHMPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712409
Record name 1,3-Thiazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409110-07-2
Record name 1,3-Thiazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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